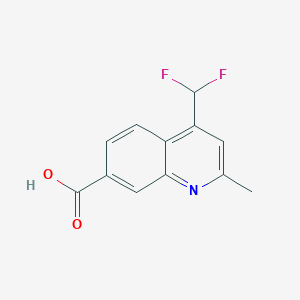

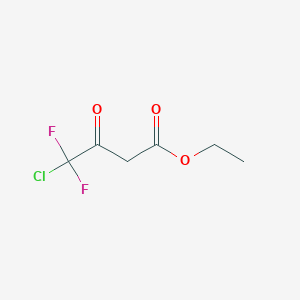

![molecular formula C20H27N3O5S2 B2802990 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797175-44-0](/img/structure/B2802990.png)

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

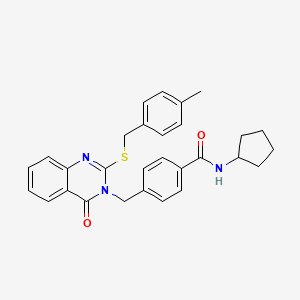

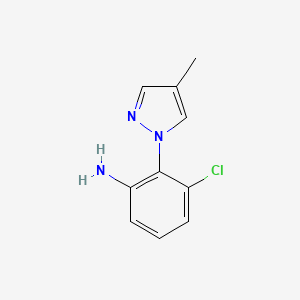

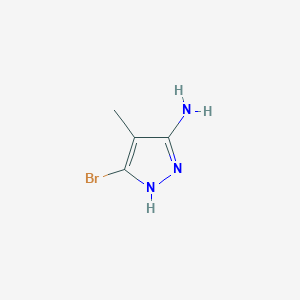

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are found in several classes of drugs, including antibiotics, diuretics, and anticonvulsants .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the sulfonamide group, and the formation of the pyrroloquinoline structure. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common structural motif in many pharmaceuticals. The compound also contains a pyrroloquinoline moiety, which is a fused ring system that is less common but still found in some natural products and pharmaceuticals .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several functional groups present in its structure, including the sulfonamide and the carbonyl group. These groups could potentially undergo a variety of chemical reactions, including nucleophilic addition or substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility, while the fused ring system could influence its stability and reactivity .Applications De Recherche Scientifique

Antidepressant and Cognitive Properties

One study focused on the design of selective 5-HT7 receptor ligands, identifying compounds with potent and selective 5-HT7 receptor antagonist properties. These compounds demonstrated distinct antidepressant-like and pro-cognitive properties, suggesting their potential therapeutic application in treating CNS disorders. The study highlights the importance of N-alkylation of the sulfonamide moiety in achieving receptor selectivity and multifunctional agent design for complex disease treatment (Canale et al., 2016).

Antibacterial Activities

Another area of application for this chemical structure is in the development of antibacterial agents. Research has synthesized various substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, showing potent antibacterial activity against gram-positive and gram-negative bacteria. This indicates the compound's utility in addressing systemic infections and the potential for further exploration in antibiotic development (Ishikawa et al., 1990).

Oxidative Stress-Inducing Anticancer Agents

Research into the anticancer potential of sulfonamide derivatives, including those with a condensed piperidine moiety, has shown that these compounds can induce oxidative stress and glutathione depletion in various cancer cells. Some sulfonamides exhibited significant cytotoxic effects, suggesting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).

Asthma Therapy

Compounds with the pyrrolo[3,2,1-ij]quinoline structure have been evaluated for their activities against histamine, platelet activating factor (PAF), and leukotrienes, which play significant roles in asthma. The synthesis and pharmacological evaluation of these derivatives revealed potential therapeutic applications in asthma treatment, highlighting the structure's role in combating asthma-related pathologies (Paris et al., 1995).

Anticoagulant Activity

The compound's framework has also been modified to explore anticoagulant properties. Substituted piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines have been synthesized, indicating the versatility of the piperidine scaffold in medicinal chemistry, including potential applications in developing anticoagulant drugs (Katritzky et al., 1999).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5S2/c24-19-4-1-15-11-18(12-16-7-10-23(19)20(15)16)29(25,26)21-13-14-5-8-22(9-6-14)30(27,28)17-2-3-17/h11-12,14,17,21H,1-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOKBLMMMYSJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2802913.png)

![1-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2802914.png)

![2-Chloro-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2802924.png)

![2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2802925.png)

![2-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2802929.png)